molecular formula C16H25NO2 B3048157 Benzoic acid, 4-(methylamino)-, 2-ethylhexyl ester CAS No. 158576-31-9

Benzoic acid, 4-(methylamino)-, 2-ethylhexyl ester

Cat. No. B3048157
CAS RN: 158576-31-9
M. Wt: 263.37 g/mol
InChI Key: BJNUBFKLXPUYKI-UHFFFAOYSA-N
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Description

“Benzoic acid, 4-(methylamino)-, 2-ethylhexyl ester” is also known as “2-Ethylhexyl 4-(dimethylamino)benzoate”. It is an organic UV filter widely used in the preparation of sunscreens and ultrathin films of acrylates .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula: (CH3)2NC6H4CO2CH2CH(C2H5)(CH2)3CH3 . The molecular weight is 277.40 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a refractive index of n20/D 1.542 (lit.), a boiling point of 325 °C (lit.), and a density of 0.995 g/mL at 25 °C (lit.) .

Scientific Research Applications

Spectroscopic Characterization Spectroscopic techniques like FT-IR and NMR are essential tools for analyzing the structural and spectral properties of salicylic acid derivatives and their benzoic acid counterparts. These methods provide insights into the spatial orientation of the molecules and the similarities between different derivatives (M. Takač & Dražen Vikić Topić, 2004).

Chemical Behavior and Catalysis Benzoic acid derivatives exhibit notable chemical behavior and are involved in reactions like esterification, as seen in the case of 2-ethylhexyl benzoate production. The presence of acid and base sites in catalysts, like Mg/Al mixed oxides derived from AMO-LDHs, can significantly enhance reaction efficiency. These catalysts' acid-base properties are instrumental in converting benzoic acid to products like 2-ethylhexyl benzoate, with the conversion rate influenced by the Mg/Al ratio (Jirayu Kuljiraseth et al., 2019).

Derivatives Synthesis and Characterization Synthesis and comprehensive characterization of benzoic acid derivatives, like 3,5-dinitro-4-methoxyamino-benzoic acid and its novel derivatives, highlight the versatile chemical behavior of these compounds. The derivatives demonstrate acid-base behavior and can undergo oxidation to form persistent free radicals. Their hydrophobicity and antioxidant capacity are also of interest in various applications (M. Bem et al., 2018).

Mechanism of Action

Target of Action

The primary target of 2-Ethylhexyl 4-(Methylamino)Benzoate is ultraviolet (UV) radiation. As a UV filter, it absorbs UVB radiation, protecting the skin from harmful effects .

Mode of Action

2-Ethylhexyl 4-(Methylamino)Benzoate interacts with UV radiation by absorbing it and converting it into less harmful heat. This prevents UVB radiation from penetrating the skin and causing damage .

Biochemical Pathways

The compound undergoes demethylation in the presence of reactive oxygen and chlorine species, leading to the formation of formaldehyde . This process can be influenced by various factors such as UV light and the presence of NaOCl and H2O2 .

Pharmacokinetics

Due to its lipophilic character, it can accumulate in sludge . More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The primary result of the action of 2-Ethylhexyl 4-(Methylamino)Benzoate is the protection of the skin from harmful UV radiation. By absorbing UVB radiation, it prevents skin damage and reduces the risk of skin cancer . Its demethylation can lead to the formation of formaldehyde, a compound with toxic and carcinogenic properties .

Action Environment

The action, efficacy, and stability of 2-Ethylhexyl 4-(Methylamino)Benzoate can be influenced by various environmental factors. For instance, the presence of reactive oxygen and chlorine species can affect its demethylation process . Furthermore, its lipophilic nature allows it to accumulate in certain environments, such as sludge .

Biochemical Analysis

Biochemical Properties

2-Ethylhexyl 4-(Methylamino)Benzoate plays a significant role in biochemical reactions. It undergoes demethylation in the presence of reactive oxygen and chlorine species, leading to the formation of formaldehyde .

Cellular Effects

The effects of 2-Ethylhexyl 4-(Methylamino)Benzoate on cells and cellular processes are complex and multifaceted. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2-Ethylhexyl 4-(Methylamino)Benzoate involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethylhexyl 4-(Methylamino)Benzoate change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

2-Ethylhexyl 4-(Methylamino)Benzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

It is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name

2-ethylhexyl 4-(methylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-4-6-7-13(5-2)12-19-16(18)14-8-10-15(17-3)11-9-14/h8-11,13,17H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNUBFKLXPUYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433866
Record name Benzoic acid, 4-(methylamino)-, 2-ethylhexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

158576-31-9
Record name Benzoic acid, 4-(methylamino)-, 2-ethylhexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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